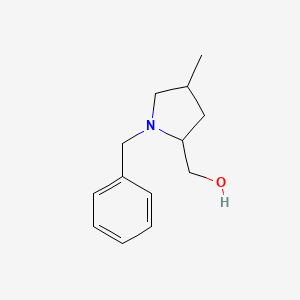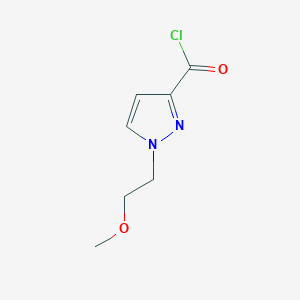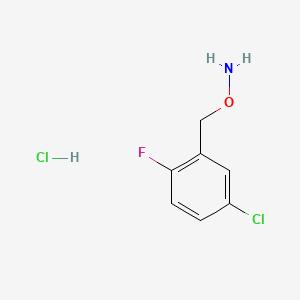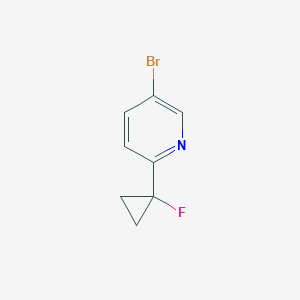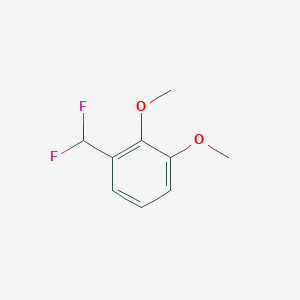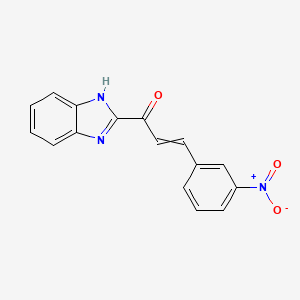
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a propenone moiety, which is further substituted with a nitrophenyl group. The compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates. The benzimidazole ring can interact with nucleic acids or proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
(E)-1-(2-Benzimidazolyl)-3-(4-nitrophenyl)-2-propen-1-one: Similar structure with a different position of the nitro group.
(E)-1-(2-Benzimidazolyl)-3-(3-chlorophenyl)-2-propen-1-one: Similar structure with a chloro group instead of a nitro group.
(E)-1-(2-Benzimidazolyl)-3-(3-methylphenyl)-2-propen-1-one: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(E)-1-(2-Benzimidazolyl)-3-(3-nitrophenyl)-2-propen-1-one is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. The combination of the benzimidazole ring and the nitrophenyl group imparts distinct properties that differentiate it from other similar compounds.
特性
分子式 |
C16H11N3O3 |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11N3O3/c20-15(16-17-13-6-1-2-7-14(13)18-16)9-8-11-4-3-5-12(10-11)19(21)22/h1-10H,(H,17,18) |
InChIキー |
FPDSORYKBFSUHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


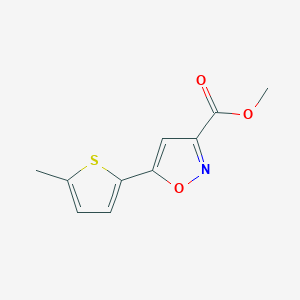
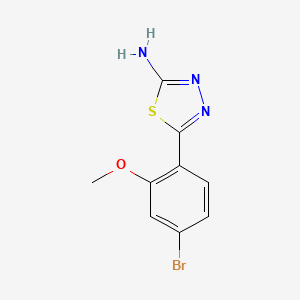
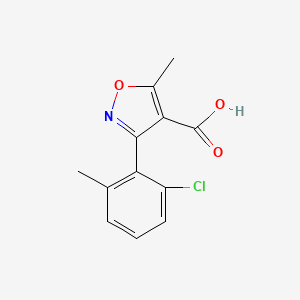
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)



